N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-14-3-4-15-13(10-18(23)25-16(15)11-14)9-17(22)20-5-2-7-21-8-6-19-12-21/h3-4,6,8,10-12H,2,5,7,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVIOLFWCBTLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H18N4O3
- Molecular Weight : 314.34 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular processes, as well as exhibit antimicrobial properties.
Antimicrobial Activity
Recent research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Pseudomonas aeruginosa | 62.5 |
| Enterococcus faecalis | 62.5 |
These results indicate a promising potential for the compound as an antibacterial agent, particularly against resistant strains.
Study 1: Antibacterial Efficacy
In a study published in MDPI, researchers evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound displayed bactericidal activity, effectively reducing bacterial counts in vitro and demonstrating potential for therapeutic applications in treating infections caused by resistant bacteria .
Study 2: Biofilm Inhibition
Another investigation focused on the compound's ability to inhibit biofilm formation by Pseudomonas aeruginosa. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm biomass, suggesting its utility in preventing chronic infections associated with biofilm-forming pathogens .
Pharmacological Implications
The pharmacological implications of this compound extend beyond antimicrobial activity. Its structural components suggest potential anti-inflammatory and antioxidant properties, which could further enhance its therapeutic profile in treating various diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-substituted acetamides with heterocyclic motifs. Key analogues include:
Key Comparisons
The imidazole-propyl chain improves solubility and metal-coordination capacity, a feature shared with ’s antifungal derivatives .
Substituent Effects: The 7-methoxy group on the coumarin may increase lipophilicity and metabolic stability compared to nitro () or methyl () substituents .
Synthetic Routes :
- The target compound’s synthesis mirrors ’s acylation protocol but diverges from ’s hydrazide formation or ’s nitrofuran coupling .
Bioactivity :
- Imidazole-propyl acetamides (e.g., ) show antitumor and antifungal activity, suggesting the target compound may share these properties. The coumarin moiety could further enhance antitumor efficacy via topoisomerase inhibition .
Q & A
Q. What are the common synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or amide coupling reactions . For example:
- Step 1 : Prepare the imidazole-containing intermediate (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) through alkylation of imidazole with 3-bromopropylamine.
- Step 2 : Couple the intermediate with 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane (DCM) under nitrogen .
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify by recrystallization (ethanol) .
Q. Example Reaction Conditions :
| Parameter | Details | Reference |
|---|---|---|
| Solvent | DCM or tert-butanol/water (3:1) | |
| Catalyst | Cu(OAc)₂ (10 mol%) | |
| Reaction Time | 6–8 h at room temperature | |
| Yield Range | 60–85% |
Q. How is the compound characterized structurally using spectroscopic methods?
- Methodological Answer : Structural characterization involves:
- FT-IR : Confirm amide C=O (~1670–1680 cm⁻¹), aromatic C=C (~1590–1600 cm⁻¹), and methoxy groups (~1250 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Imidazole protons : δ 7.0–7.5 ppm (singlet for H-2).
- Coumarin protons : δ 6.2–6.4 ppm (H-3) and δ 7.8–8.0 ppm (H-5).
- Methoxy group : δ ~3.8 ppm (s, 3H) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated vs. observed, Δ < 2 ppm) .
Q. Example ¹H NMR Data (DMSO-d₆) :
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Imidazole H-2 | 7.72 | s | |
| Methoxy (-OCH₃) | 3.82 | s | |
| Coumarin H-3 | 6.32 | d (J=8 Hz) |
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for similar acetamide derivatives, and how are they addressed?
- Methodological Answer : Common challenges include:
- Low regioselectivity : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure 1,4-regioselectivity in triazole formation .
- Byproduct formation : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional recrystallization for purification .
- Solvent effects : Optimize solvent polarity (e.g., tert-butanol/water for click chemistry) to enhance reaction efficiency .
Q. Case Study :
- Substituting Cu(OAc)₂ with CuI in DMF increased triazole yields from 65% to 82% by reducing oxidative side reactions .
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise due to:
- Structural variations : Compare substituent effects (e.g., nitro vs. chloro groups) using SAR studies (e.g., IC₅₀ values for anticancer activity vary by 10-fold with para-substitution) .
- Assay conditions : Standardize protocols (e.g., MTT assay cell lines, incubation times) and validate with positive controls (e.g., doxorubicin) .
- Data normalization : Use relative activity metrics (e.g., fold-change vs. untreated controls) to account for batch-to-batch variability .
Q. Example Bioactivity Data :
| Compound Substituent | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| 4-Nitrophenyl | 2.1 | MCF-7 | |
| 4-Chlorophenyl | 18.4 | MCF-7 |
Q. What advanced techniques are used for crystallographic refinement of this compound?
- Methodological Answer :
- Single-crystal XRD : Grow crystals via slow evaporation (methylene chloride/ethanol) and collect data at 100 K .
- Software : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Validation : Check R-factor convergence (< 5%) and validate geometry with PLATON .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
